Cas no 15198-07-9 (Benzoyl chloride,2-hydroxy-3-methyl-)

Benzoyl chloride,2-hydroxy-3-methyl- structure
15198-07-9 structure
商品名:Benzoyl chloride,2-hydroxy-3-methyl-
CAS番号:15198-07-9
MF:C8H7CLO2
メガワット:170.59298
CID:202996
PubChem ID:84831

Benzoyl chloride,2-hydroxy-3-methyl- 化学的及び物理的性質

名前と識別子

    • Benzoyl chloride,2-hydroxy-3-methyl-
    • 2-Hydroxy-3-methylbenzoyl chloride
    • Einecs 239-253-9
    • 2-Hydroxy-3-methylbenzoic acid chloride
    • 15198-07-9
    • QCAVJPCWLHJDBR-UHFFFAOYSA-N
    • DTXSID40164918
    • 2,3-Cresotoyl chloride
    • SCHEMBL11527540
    • Y9JHB3EGR6
    • Benzoyl chloride, 2-hydroxy-3-methyl-
    • NS00024954
    • 3-Methylsalicyloyl chloride
    • AKOS009216564
    • インチ: InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3
    • InChIKey: QCAVJPCWLHJDBR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=CC(C)=C1O)Cl

計算された属性

  • せいみつぶんしりょう: 170.01351
  • どういたいしつりょう: 170.013
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 密度みつど: 1.306
  • ふってん: 273.6°Cat760mmHg
  • フラッシュポイント: 119.3°C
  • 屈折率: 1.576
  • PSA: 37.3

Benzoyl chloride,2-hydroxy-3-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014003222-250mg
2-Hydroxy-3-methylbenzoyl chloride
15198-07-9 97%
250mg
489.60 USD 2021-05-31
Alichem
A014003222-500mg
2-Hydroxy-3-methylbenzoyl chloride
15198-07-9 97%
500mg
782.40 USD 2021-05-31
Alichem
A014003222-1g
2-Hydroxy-3-methylbenzoyl chloride
15198-07-9 97%
1g
1,519.80 USD 2021-05-31

Benzoyl chloride,2-hydroxy-3-methyl- 関連文献

Benzoyl chloride,2-hydroxy-3-methyl-に関する追加情報

Professional Introduction to Benzoyl chloride, 2-hydroxy-3-methyl- (CAS No. 15198-07-9)

Benzoyl chloride, 2-hydroxy-3-methyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 15198-07-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its versatile applications in the development of novel therapeutic agents and agrochemicals.

The molecular structure of Benzoyl chloride, 2-hydroxy-3-methyl- consists of a benzoyl group attached to a hydroxymethyl group at the 2-position and a methyl group at the 3-position. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its utility in various chemical transformations, including nucleophilic substitution and condensation reactions.

In the context of pharmaceutical research, Benzoyl chloride, 2-hydroxy-3-methyl- has been explored for its potential in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. The compound's ability to undergo facile functionalization allows researchers to modify its structure, leading to the creation of derivatives with enhanced pharmacological properties.

One of the most compelling aspects of Benzoyl chloride, 2-hydroxy-3-methyl- is its application in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in many pharmaceuticals due to their biological activity and structural diversity. Researchers have leveraged the reactivity of this compound to construct complex cyclic frameworks, which serve as precursors for drugs targeting various diseases. For instance, studies have demonstrated its utility in generating fused ring systems that mimic natural products with potent biological effects.

The agrochemical industry has also benefited from the use of Benzoyl chloride, 2-hydroxy-3-methyl-. Its incorporation into synthetic pathways has led to the development of novel pesticides and herbicides that exhibit improved efficacy and environmental compatibility. By modifying its molecular structure, chemists have been able to create compounds that offer better pest control while minimizing ecological impact.

Advances in computational chemistry have further enhanced the understanding and application of Benzoyl chloride, 2-hydroxy-3-methyl-. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize synthetic routes with greater precision. These computational tools have been instrumental in identifying new derivatives with tailored properties for specific applications.

The safety profile of Benzoyl chloride, 2-hydroxy-3-methyl- is another critical consideration in its use. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. Its reactivity necessitates careful storage conditions and appropriate personal protective equipment when working with it.

In conclusion, Benzoyl chloride, 2-hydroxy-3-methyl- (CAS No. 15198-07-9) represents a cornerstone compound in modern chemical synthesis. Its unique structural features and reactivity make it indispensable in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation across multiple scientific disciplines.

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